molecular formula C26H49N3O10S B606152 Biotin-PEG8-alcohol CAS No. 2182601-20-1

Biotin-PEG8-alcohol

Cat. No.: B606152
CAS No.: 2182601-20-1
M. Wt: 595.75
InChI Key: ILFGWYHDBQRANJ-LSQMVHIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG8-alcohol is a biotin-polyethylene glycol derivative that is commonly used for biotinylation. The biotin group serves as an affinity label towards the proteins avidin and streptavidin. This compound is characterized by its molecular formula C26H49N3O10S and a molecular weight of 595.75 g/mol. The polyethylene glycol spacer arm increases the hydrophilicity of the molecule, making it more soluble in aqueous solutions .

Biochemical Analysis

Biochemical Properties

Biotin-PEG8-alcohol interacts with various enzymes, proteins, and other biomolecules. As a PROTAC linker, this compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is crucial for the function of PROTACs.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs. By selectively degrading target proteins, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs. It binds to both an E3 ubiquitin ligase and a target protein, leading to the degradation of the target protein . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis and function of PROTACs. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the proteins it is linked to in the formation of PROTACs. Its activity or function may be affected by its localization to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG8-alcohol can be synthesized through a multi-step process involving the conjugation of biotin with polyethylene glycol The synthesis typically starts with the activation of biotin, followed by the attachment of the polyethylene glycol chainThe reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high purity and consistency of the final product. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the standards required for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG8-alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups to create a variety of biotin-PEG derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or tosyl chloride can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include biotin-PEG derivatives with different functional groups, which can be tailored for specific applications in bioconjugation and drug delivery .

Scientific Research Applications

Biotin-PEG8-alcohol is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:

    Chemistry: Used as a linker in the synthesis of bioconjugates and in the modification of surfaces to enhance hydrophilicity.

    Biology: Employed in the labeling and detection of biomolecules, as well as in the immobilization of proteins on solid supports.

    Medicine: Utilized in the development of drug delivery systems and in the creation of antibody-drug conjugates.

    Industry: Applied in the production of diagnostic kits and in the purification of proteins

Comparison with Similar Compounds

Biotin-PEG8-alcohol is unique due to its specific structure and properties. Similar compounds include:

  • Biotin-PEG2-alcohol
  • Biotin-PEG4-alcohol
  • Biotin-PEG6-alcohol
  • Biotin-PEG10-alcohol
  • Biotin-PEG12-alcohol

These compounds differ in the length of the polyethylene glycol spacer arm, which affects their solubility and biocompatibility. This compound offers a balance between hydrophilicity and molecular size, making it suitable for a wide range of applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H49N3O10S/c30-6-8-34-10-12-36-14-16-38-18-20-39-19-17-37-15-13-35-11-9-33-7-5-27-24(31)4-2-1-3-23-25-22(21-40-23)28-26(32)29-25/h22-23,25,30H,1-21H2,(H,27,31)(H2,28,29,32)/t22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFGWYHDBQRANJ-LSQMVHIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H49N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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